BenchChemオンラインストアへようこそ!

N,1-dibenzyl-5-chloro-6-oxopyridine-3-carboxamide

Medicinal chemistry Structure-activity relationship Molecular recognition

N,1-Dibenzyl-5-chloro-6-oxopyridine-3-carboxamide (CAS 339024-40-7) is a synthetic small molecule belonging to the 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxamide class. Its structure features a central pyridine ring bearing a chloro substituent at position 5, a keto group at position 6, and benzyl substituents at both the N1 (ring nitrogen) and N-carboxamide positions.

Molecular Formula C20H17ClN2O2
Molecular Weight 352.82
CAS No. 339024-40-7
Cat. No. B2450778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-dibenzyl-5-chloro-6-oxopyridine-3-carboxamide
CAS339024-40-7
Molecular FormulaC20H17ClN2O2
Molecular Weight352.82
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC=CC=C3
InChIInChI=1S/C20H17ClN2O2/c21-18-11-17(19(24)22-12-15-7-3-1-4-8-15)14-23(20(18)25)13-16-9-5-2-6-10-16/h1-11,14H,12-13H2,(H,22,24)
InChIKeyAUHSUPOAHXXDLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,1-Dibenzyl-5-chloro-6-oxopyridine-3-carboxamide (CAS 339024-40-7): Core Structural and Procurement Profile


N,1-Dibenzyl-5-chloro-6-oxopyridine-3-carboxamide (CAS 339024-40-7) is a synthetic small molecule belonging to the 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxamide class. Its structure features a central pyridine ring bearing a chloro substituent at position 5, a keto group at position 6, and benzyl substituents at both the N1 (ring nitrogen) and N-carboxamide positions. The molecular formula is C20H17ClN2O2, with a molecular weight of 352.8 g/mol and a computed XLogP3-AA of 3.2 [1]. This bis-benzyl substitution pattern distinguishes it from simpler N1-methyl or N1-phenyl analogs and is typically exploited in medicinal chemistry as a building block for lead optimization campaigns or as a reference compound in structure-activity relationship (SAR) studies [1].

Why N,1-Dibenzyl-5-chloro-6-oxopyridine-3-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Within the 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxamide family, the identity and steric bulk of the N1 and N-carboxamide substituents govern molecular recognition, pharmacokinetic properties, and off-target liability profiles. Replacing the N1-benzyl or N-benzyl groups of N,1-dibenzyl-5-chloro-6-oxopyridine-3-carboxamide with smaller alkyl substituents (e.g., methyl) yields molecules with drastically different logP, hydrogen-bond donor counts, and conformational flexibility, which directly alter target binding and cellular permeability [1]. Even subtle changes in substitution pattern within this scaffold have been shown to toggle activity between on-target inhibition and complete inactivity across multiple biological assays [2]. Therefore, generic substitution without experimental validation carries a high risk of breaking pre-established SAR or compromising the physicochemical profile required for a given assay or synthetic route. The quantitative evidence below provides the necessary basis for informed compound selection.

Quantitative Differentiation Evidence for N,1-Dibenzyl-5-chloro-6-oxopyridine-3-carboxamide (339024-40-7) Versus Closest Analogs


Structural Differentiation: N1,N-Bis-Benzyl Substitution Pattern vs. N1-Methyl Analogs

N,1-Dibenzyl-5-chloro-6-oxopyridine-3-carboxamide carries benzyl groups at both N1 (pyridine ring nitrogen) and the carboxamide nitrogen, whereas the closest commercially common analog N,1-dimethyl-5-chloro-6-oxopyridine-3-carboxamide bears only methyl substituents [1]. This substitution difference increases the molecular weight from approximately 200 Da (dimethyl analog) to 352.8 Da and increases the computed logP from an estimated 0.5–1.0 to 3.2 [1][2]. The larger hydrophobic surface area and added π-stacking potential of the bis-benzyl system directly impact protein-binding cavity occupancy and promiscuity profiles, making the target compound more suitable for targets with extended hydrophobic pockets [1].

Medicinal chemistry Structure-activity relationship Molecular recognition

Hydrogen-Bond Donor Count Differentiation: Impact on Permeability and Solubility

The target compound possesses exactly one hydrogen-bond donor (the amide NH), as computed by Cactvs 3.4.8.24 [1]. In contrast, analogs bearing a free carboxylic acid or hydroxyl substituent at the 3-position of the pyridine ring typically exhibit two or three hydrogen-bond donors, which substantially reduces passive membrane permeability [2]. The single HBD of N,1-dibenzyl-5-chloro-6-oxopyridine-3-carboxamide is consistent with a favorable balance between solubility and permeability for cell-based assays, whereas multi-HBD analogs may require prodrug strategies or formulation additives [2].

ADME Physicochemical properties Drug-likeness

Rotatable Bond Flexibility: Conformational Entropy and Binding Selectivity Differentiation

The target compound contains five rotatable bonds (computed by Cactvs 3.4.8.24), largely contributed by the two benzyl moieties [1]. By comparison, N1-methyl or N1-H analogs possess only one to two rotatable bonds. The higher conformational flexibility of the bis-benzyl compound can be exploited in lead optimization: it provides a larger conformational sampling space, which may enhance binding to flexible protein pockets while simultaneously increasing the entropic penalty upon binding [2]. This property is measurable and tunable; procurement decisions should account for whether the intended target favors rigid or flexible ligands.

Conformational analysis Binding entropy Selectivity optimization

Commercial Purity Benchmarking: 95% Assay vs. 90% Alternative

AKSci lists N,1-dibenzyl-5-chloro-6-oxopyridine-3-carboxamide with a minimum purity specification of 95% (Lot 7158CF), as confirmed by its Certificate of Analysis and SDS documentation . In contrast, Key Organics Ltd. offers the same compound at a stated purity of 90% . A 5% absolute purity difference can translate to a significant variation in effective concentration for dose-response assays, particularly when the impurity profile includes structurally related pyridine derivatives that may exhibit off-target activity. For researchers requiring reproducible IC50 determinations or crystallography-grade material, the 95% specification provides a quantifiable quality advantage.

Procurement quality Purity specification Reproducibility

Scaffold-Specific Biological Activity: DHODH Inhibition Class Potential

The 6-oxo-1,6-dihydropyridine-3-carboxamide core is a validated pharmacophore for dihydroorotate dehydrogenase (DHODH) inhibition, a therapeutic target in acute myelogenous leukemia (AML). In a 2022 J. Med. Chem. study, N-heterocyclic 3-pyridyl carboxamide analogs achieved biochemical DHODH IC50 values as low as single-digit nanomolar, demonstrating the intrinsic potency accessible to this scaffold class [1]. Although direct assay data for N,1-dibenzyl-5-chloro-6-oxopyridine-3-carboxamide are not yet publicly available, its bis-benzyl substitution pattern is predicted to occupy the same hydrophobic pocket exploited by the lead compounds 19 and 29 in that series [1][2]. This class-level evidence supports its use as a privileged starting point for DHODH-focused medicinal chemistry campaigns.

Dihydroorotate dehydrogenase Acute myeloid leukemia Pyrimidine biosynthesis

Synthetic Tractability: Chloro Substituent as a Versatile Handle for Derivatization

The chlorine atom at position 5 of the pyridine ring serves as a reactive handle for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling late-stage diversification [1]. By comparison, the des-chloro analog (5-H) lacks this synthetic entry point, limiting the accessible chemical space for analog generation [2]. For procurement purposes, the presence of the chloro substituent makes N,1-dibenzyl-5-chloro-6-oxopyridine-3-carboxamide a more versatile building block than its des-chloro counterpart, which requires de novo synthesis for every analog.

Synthetic chemistry Library synthesis Cross-coupling

High-Value Application Scenarios for N,1-Dibenzyl-5-chloro-6-oxopyridine-3-carboxamide (339024-40-7)


DHODH-Targeted Antileukemic Lead Optimization

Investigators pursuing DHODH inhibitors for acute myelogenous leukemia can utilize N,1-dibenzyl-5-chloro-6-oxopyridine-3-carboxamide as a core scaffold for SAR exploration. The bis-benzyl substitution pattern aligns with the hydrophobic pocket requirements identified in co-crystal structures of the N-heterocyclic 3-pyridyl carboxamide series [1][2]. The chloro substituent provides a synthetic handle for further diversification via cross-coupling, enabling rapid analog generation to optimize biochemical DHODH potency beyond the class benchmark of IC50 < 10 nM established by lead compounds 19 and 29 [1].

Physicochemical Property-Driven Fragment-to-Lead Campaigns

For programs where balancing lipophilicity and permeability is critical, the target compound's single hydrogen-bond donor count (1 HBD) and moderate logP (3.2) offer a calculated starting point [1]. Compared to carboxylic acid-bearing analogs with HBD ≥ 2, the target compound is predicted to exhibit superior passive membrane permeability, making it suitable for intracellular target engagement in cell-based assays [2]. Procurement from suppliers offering ≥95% purity minimizes confounding assay noise from impurities .

Covalent Inhibitor Design via Chloro-Replacement Chemistry

The 5-chloro group of N,1-dibenzyl-5-chloro-6-oxopyridine-3-carboxamide can be exploited for nucleophilic aromatic substitution (SNAr) with thiol-containing warheads, providing a direct route to targeted covalent inhibitors [1]. This synthetic advantage is absent in the des-chloro analogs, where introduction of a reactive warhead requires additional synthetic steps [2]. The high purity (≥95%) of the commercially available material ensures that subsequent derivatization proceeds with predictable stoichiometry .

Procurement-Quality Benchmarking for Reproducible Biological Assays

When sourcing N,1-dibenzyl-5-chloro-6-oxopyridine-3-carboxamide for quantitative biological assays (e.g., IC50 determinations, SPR binding studies), the 95% purity specification from AK Sci [1] provides a measurable quality advantage over lower-purity alternatives (e.g., 90% from other suppliers [2]). A 5% absolute purity difference corresponds to a potential 5% error in effective compound concentration in dose-response experiments, which can shift measured IC50 values by a similar magnitude and compromise SAR interpretation.

Quote Request

Request a Quote for N,1-dibenzyl-5-chloro-6-oxopyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.